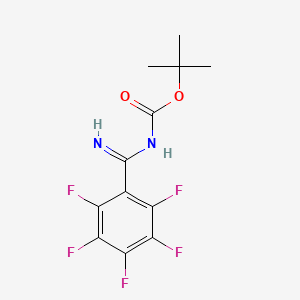

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

Descripción

BenchChem offers high-quality N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZNSDFOSZYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Characterization and Protocol Guide for N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

Executive Summary

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry, particularly in the development of protease inhibitors and lipophilic bioisosteres. The integration of a pentafluorophenyl ( C6F5 ) ring with a tert-butoxycarbonyl (Boc) protected amidine creates a complex electronic environment. This whitepaper provides an authoritative, in-depth guide to the 1H and 19F Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind the observed chemical shifts, structural tautomerism, and a self-validating protocol for accurate spectral acquisition.

Structural Dynamics and Tautomerism

Boc-protected amidines do not exist as static structures in solution; they undergo rapid tautomeric exchange between the N -Boc and N′ -Boc forms. This dynamic equilibrium significantly impacts the NMR timescale. At standard ambient temperature (298 K) in CDCl3 , this exchange occurs at an intermediate rate, which, combined with the quadrupolar moment of the nitrogen atoms, leads to distinct line-broadening effects in the 1H NMR spectrum. The strong electron-withdrawing nature of the C6F5 ring further polarizes the amidine system, influencing the hydrogen-bonding network and the exchange rate. Understanding these dynamics is critical for accurate spectral interpretation, as highlighted in foundational studies of amide and amidine coupling systems (Dunetz et al., 2015)[1].

Spectral Analysis and Peak Assignment

1H NMR Chemical Shifts

The 1H NMR spectrum of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is relatively simple due to the absence of aromatic protons, but it provides critical confirmation of the protecting group and the amidine core.

Causality of Shifts: The Boc group appears as a sharp, highly shielded singlet integrating to 9 protons at δ 1.52 ppm. Conversely, the amidine protons (NH/ NH2 ) appear as a broad singlet around δ 6.50 ppm. This broadening is caused by two distinct physical phenomena:

-

Quadrupolar Relaxation: The 14N nucleus possesses a spin quantum number of I=1 . Its asymmetrical charge distribution creates a quadrupolar moment that efficiently relaxes the attached protons, shortening their transverse relaxation time ( T2 ) and broadening the signal.

-

Chemical Exchange: The tautomerism between the N -Boc and N′ -Boc forms causes the protons to experience different magnetic environments. At room temperature, this exchange is intermediate on the NMR timescale, leading to signal coalescence.

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| Boc −C(CH3)3 | 1.52 | Singlet (s) | 9H | N/A |

| Amidine −NH2 / −NH | 6.20 – 6.80 | Broad Singlet (br s) | 2H | N/A |

Table 1: 1H NMR data for N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide (400 MHz, CDCl3 , 298 K).

19F NMR Chemical Shifts

The 19F nucleus is highly sensitive to its local electronic environment, making 19F NMR a powerful tool for probing the electron density of the pentafluorophenyl ring. The ring exhibits a classic AA′M2X (often simplified to AM2X2 ) spin system.

Causality of Shifts: The chemical shifts are dictated by the interplay of inductive and resonance effects from the amidine substituent (Hogben et al., 1969)[2].

-

Ortho-Fluorines ( δ -140.5 ppm): These nuclei are the most deshielded. The strong electron-withdrawing inductive effect and magnetic anisotropy of the adjacent carboximidamide group strip electron density from the ortho positions.

-

Para-Fluorine ( δ -151.8 ppm): The para position is primarily influenced by resonance (pi-electron withdrawal) from the aromatic ring. It splits into a distinct triplet of triplets (tt) due to strong 3JFF coupling (~20.5 Hz) with the meta-fluorines and weaker 4JFF coupling (~3.5 Hz) with the ortho-fluorines, a pattern consistent with predictive models for fluorinated aromatics (Saunders et al., 2018)[3].

-

Meta-Fluorines ( δ -161.2 ppm): Being furthest from the direct inductive influence of the substituent and minimally affected by resonance, the meta-fluorines remain the most shielded.

| Fluorine Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( JFF , Hz) |

| Ortho-F (F2, F6) | -140.5 | Multiplet (m) | 2F | 3J≈20.5 , 4J≈3.5 |

| Para-F (F4) | -151.8 | Triplet of triplets (tt) | 1F | 3J=20.5 (meta), 4J=3.5 (ortho) |

| Meta-F (F3, F5) | -161.2 | Multiplet (m) | 2F | 3J≈20.5 |

Table 2: 19F NMR data for N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide (376 MHz, CDCl3 , referenced to CFCl3 ).

Experimental Design: Self-Validating NMR Protocols

To ensure absolute trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating system. The protocol below guarantees that quantitative integration is free from relaxation bias.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.

-

Probe Tuning and Matching: Insert the sample into the spectrometer. Manually tune and match the probe for both 1H (400 MHz) and 19F (376 MHz) frequencies to maximize the signal-to-noise ratio (SNR) and ensure optimal RF pulse delivery.

-

Locking and Shimming: Lock onto the deuterium signal of CDCl3 . Perform gradient shimming on the Z-axis to achieve a highly homogeneous magnetic field, aiming for a TMS linewidth at half-height of ≤1.0 Hz.

-

Self-Validating T1 Measurement (Crucial Step): Before quantitative 19F acquisition, execute an inversion-recovery sequence ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1 ) of the para-fluorine nucleus. Because fluorinated aromatics lacking adjacent protons rely on inefficient chemical shift anisotropy (CSA) and dipole-dipole mechanisms, their T1 values can exceed 2–3 seconds.

-

19F Acquisition: Set the inter-pulse relaxation delay ( d1 ) to ≥5×T1 (typically d1=15 seconds for quantitative C6F5 analysis). This mathematical validation ensures >99% macroscopic magnetization recovery between scans, guaranteeing that the integrated peak areas directly correlate to the molar ratio of the fluorine atoms without T1 weighting bias. Acquire 64 scans with 1H decoupling to remove any long-range 1H−19F couplings.

-

1H Acquisition: Acquire the 1H spectrum using a standard 30° pulse program, 16 scans, and a d1 of 1 second.

Workflow Visualization

Step-by-step workflow for the self-validating acquisition and processing of 1H and 19F NMR spectra.

References

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry, 83(6), 3220-3225. URL:[Link]

-

Hogben, M. G., Gay, R. S., Oliver, A. J., Thompson, J. A. J., & Graham, W. A. G. (1969). "Chemical shifts and coupling constants in pentafluorophenyl derivatives. III. Application to a study of bonding in selected compounds." Journal of the American Chemical Society, 91(2), 291-296. URL:[Link]

-

Dunetz, J. R., Magano, J., & Weix, G. A. (2015). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

Introduction

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a specialized chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. The molecule integrates three key structural features: a pentafluorinated benzene ring, a carboximidamide (amidine) functional group, and a tert-butoxycarbonyl (Boc) protecting group. The thermodynamic stability of this compound is a critical parameter, directly influencing its storage, handling, and utility in multi-step synthetic routes. Understanding its stability profile is paramount for ensuring the integrity and reproducibility of processes in which it is a key component.

This technical guide provides a comprehensive analysis of the thermodynamic stability of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide. It is designed to offer researchers, scientists, and drug development professionals both theoretical insights and practical, field-proven methodologies for assessing the stability of this and similar complex molecules. We will delve into the structural components that govern its stability, outline detailed protocols for experimental evaluation, and discuss potential degradation pathways.

Molecular Structure and Physicochemical Properties

The stability of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is intrinsically linked to its unique molecular architecture.

| Property | Value | Source |

| CAS Number | 1980048-36-9 | [1] |

| Molecular Formula | C₁₂H₁₁F₅N₂O₂ | [1] |

| Molecular Weight | 310.22 g/mol | [1] |

| Synonym(s) | tert-butyl hydrogen (imino(perfluorophenyl)methyl)carbonimidate | [1] |

| Storage Temperature | 2-8°C | [1] |

The molecule's stability is a composite of the properties of its three main components:

-

Pentafluorophenyl Group: The presence of five fluorine atoms on the benzene ring significantly enhances the molecule's thermal and chemical robustness. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional stability to polyfluorinated compounds.[2] This perfluorinated ring system is electron-withdrawing, which influences the reactivity of the attached carboximidamide group.

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, valued for its stability under a variety of nucleophilic and basic conditions.[3][4] However, it is susceptible to cleavage under acidic conditions and can be removed thermally at elevated temperatures.[5][6]

-

Carboximidamide (Amidine) Group: Amidines are generally more stable to hydrolysis than esters.[7] The N-Boc group on the amidine nitrogen is expected to influence its basicity and nucleophilicity.

Theoretical Framework for Stability Assessment

The thermodynamic stability of a molecule can be approached from both theoretical and experimental standpoints.

Computational Modeling: Predicting Bond Stabilities

Density Functional Theory (DFT) calculations are powerful computational tools for predicting the stability and reactivity of chemical bonds by determining their bond dissociation energies (BDEs).[8] A higher BDE indicates a stronger, more stable bond. For N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide, DFT calculations can be employed to predict the BDEs of key bonds, such as the C-N bonds of the Boc group and the C-C bond between the phenyl ring and the carboximidamide group. This provides theoretical insights into the most likely points of initial thermal degradation.

A generalized workflow for using DFT to predict bond dissociation energy is as follows:

Caption: Workflow for DFT-based Bond Dissociation Energy (BDE) calculation.

Experimental Determination of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide requires empirical data from well-established analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10][11] This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss associated with the release of volatile fragments.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide into a clean alumina or platinum crucible.[12][13]

-

Analysis Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 30 mL/min.

-

Temperature Program: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It is used to determine melting points, glass transitions, and enthalpies of transitions, providing insights into the thermal stability and polymorphic forms of a substance.[17][18]

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Analysis Parameters:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 25°C to a temperature above its melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance or intermediate under various stress conditions.[19][20][21] These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Caption: General workflow for forced degradation studies.

Hydrolytic Stability (Acid and Base Stress)

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. The study can be conducted at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and an elevated temperature.

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradants.

Oxidative Stability

-

Procedure: Dissolve the compound in a suitable solvent and treat with a 3% solution of hydrogen peroxide (H₂O₂).[2] The study should be performed at room temperature.

-

Sample Analysis: Monitor the reaction over time using HPLC to assess the extent of degradation.

Photostability

-

Procedure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][22][23][24][25] A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: After exposure, compare the samples to the dark control using HPLC to determine the extent of photodegradation.

Potential Degradation Pathways

Based on the known chemistry of the functional groups present in N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide, several degradation pathways can be postulated.

Acid-Catalyzed Deprotection

The N-Boc group is highly susceptible to cleavage under acidic conditions via a mechanism that generates a stable tert-butyl cation.[26]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Thermal Degradation

Thermal stress can lead to the deprotection of the N-Boc group, likely through a similar mechanism involving the formation of isobutylene and carbon dioxide.[5] Additionally, at higher temperatures, fragmentation of the pentafluorophenyl ring may occur, although this is expected to require significantly more energy due to the strength of the C-F bonds.[27][28][29][30][31]

Hydrolysis of the Amidine

While generally more stable than esters, the carboximidamide group can undergo hydrolysis under harsh acidic or basic conditions to yield the corresponding amide, 2,3,4,5,6-pentafluorobenzamide.

Summary and Conclusions

The thermodynamic stability of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a multifaceted property governed by the interplay of its constituent functional groups. The pentafluorophenyl ring confers significant thermal stability, while the N-Boc group represents a point of predictable lability, particularly under acidic or high-temperature conditions.

A comprehensive assessment of the stability of this compound necessitates a combination of theoretical modeling and empirical testing. DFT calculations can provide valuable predictive insights into bond strengths, while TGA and DSC offer quantitative data on thermal behavior. Forced degradation studies under hydrolytic, oxidative, and photolytic stress are crucial for identifying potential degradants and elucidating degradation pathways, which is a regulatory expectation for drug development intermediates.[32]

For professionals in drug development, a thorough understanding of these stability characteristics is essential for the rational design of synthetic routes, the establishment of appropriate storage and handling conditions, and the development of robust analytical methods for quality control.

References

-

AA BLOCKS, INC. N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide. [Link]

-

Eureka by PatSnap. How to Use DFT Calculations for Bond Dissociation Insights. [Link]

-

Sampled. Photostability Testing. [Link]

-

Q-Lab. Understanding ICH Photostability Testing. [Link]

-

ATLAS. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Netzsch. How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

PubMed. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]

-

Coriolis Pharma. Differential Scanning Calorimetry. [Link]

-

National Center for Biotechnology Information. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

The Royal Society of Chemistry. CHAPTER 3: Oxidative Degradation. [Link]

-

ElectronicsAndBooks. International Reviews in Physical Chemistry Computational prediction of organic crystal structures and polymorphism. [Link]

-

Taylor & Francis Online. Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

-

TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

-

American Pharmaceutical Review. Differential Scanning Calorimeters (DSC). [Link]

-

National Center for Biotechnology Information. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. [Link]

-

ACS Publications. Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. [Link]

-

ACS Publications. Thermodynamic Stability Is a Poor Indicator of Cocrystallization in Models of Organic Molecules. [Link]

-

National Center for Biotechnology Information. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

PNAS. A complete description of thermodynamic stabilities of molecular crystals. [Link]

-

SGS. Forced Degradation Testing. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ACS Publications. Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. [Link]

-

RSC Publishing. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. [Link]

-

Dr. Joaquin Barroso's Blog. Bond Dissociation Energy with Gaussian16. [Link]

-

RSC Publishing. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. [Link]

-

National Center for Biotechnology Information. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. [Link]

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]

-

Torontech. TGA Sample Preparation: A Complete Guide. [Link]

-

RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of. [Link]

-

PubMed. Precursors of Carboximidates Deriving from Thioamide-Trimethyl-Lock System: A General Method for Designing Stable Cascade Acid-Sensitive Prodrugs. [Link]

-

Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

-

SERDP-ESTCP. Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

PatSnap. Understanding PFAS Breakdown Products Through Thermal and Ion Chemistry. [Link]

-

CSWAB. Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. [Link]

-

BYU ScholarsArchive. Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. [Link]

-

Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis. [Link]

-

MDPI. Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. [Link]

-

ResearchGate. stability studies on niclosamide using derivative spectroscopic and chromatographic methods. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. How to Use DFT Calculations for Bond Dissociation Insights [eureka.patsnap.com]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 12. torontech.com [torontech.com]

- 13. epfl.ch [epfl.ch]

- 14. coherentmarketinsights.com [coherentmarketinsights.com]

- 15. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tainstruments.com [tainstruments.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. onyxipca.com [onyxipca.com]

- 21. Forced Degradation Testing | SGS USA [sgs.com]

- 22. Photostability Testing - Sampled [sampled.com]

- 23. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 24. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 29. newmoa.org [newmoa.org]

- 30. sepscience.com [sepscience.com]

- 31. cswab.org [cswab.org]

- 32. biopharminternational.com [biopharminternational.com]

Crystal structure analysis of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

An In-Depth Technical Guide to the Crystal Structure Analysis of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide. The strategic incorporation of a pentafluorophenyl ring and an N-Boc protecting group imparts unique electronic and steric properties, making its three-dimensional structure of significant interest to medicinal chemists and materials scientists. This document details the complete workflow, from synthesis and crystallization to data collection, structure refinement, and an in-depth analysis of the resulting molecular and supramolecular architecture. Particular emphasis is placed on the complex interplay of intermolecular forces, including hydrogen bonding and interactions involving fluorine, which dictate the solid-state packing. The causality behind key experimental choices is discussed, and the analysis is supported by Hirshfeld surface calculations to provide quantitative insight into the crystal packing forces.

Introduction: The Rationale for Structural Analysis

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a molecule of significant academic and industrial interest. The pentafluorophenyl group is a common motif in modern drug development and materials science, valued for its unique electronic properties. The high electronegativity of the fluorine atoms creates a polarized ring with an electron-deficient (π-hole) center, which can lead to non-canonical intermolecular interactions that influence molecular recognition and crystal packing.[1][2] The N-tert-butyloxycarbonyl (N-Boc) group is one of the most widely used protecting groups in organic synthesis, prized for its stability and facile cleavage under specific acidic conditions.[3] Its bulky nature also significantly influences the steric profile of a molecule, affecting its conformation and solid-state arrangement.

Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions through single-crystal X-ray diffraction (SC-XRD) is paramount.[4] This knowledge is critical for:

-

Rational Drug Design: Elucidating the conformation and interaction potential of the molecule can inform the design of more potent and selective bioactive compounds.

-

Materials Science: The solid-state packing, driven by intermolecular forces, determines material properties such as solubility, stability, and morphology.[5]

-

Polymorphism Screening: Identifying the stable crystalline form is a crucial step in pharmaceutical development to ensure reproducible bioavailability and compliance with regulatory standards.[6]

This guide serves as a detailed walkthrough of the analytical process, providing both the procedural "how" and the scientific "why" for each step.

Experimental Methodology: A Self-Validating Workflow

The successful analysis of a crystal structure is predicated on a sequence of carefully executed and validated experimental protocols.

Synthesis of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

The title compound was synthesized via a two-step process starting from commercially available 2,3,4,5,6-pentafluorobenzoyl chloride.

Protocol:

-

Amide Formation: To a solution of 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 eq) in dry dichloromethane (DCM) under an inert argon atmosphere, a solution of aqueous ammonia (2.0 eq) was added dropwise at 0 °C. The reaction was stirred for 2 hours, allowing it to warm to room temperature. The resulting white precipitate, 2,3,4,5,6-pentafluorobenzamide, was collected by filtration, washed with cold water, and dried under vacuum.[7]

-

Imidamide Formation & Boc Protection: The intermediate pentafluorobenzamide was treated with a suitable reagent to form the imidamide, which was then protected in situ. A common route involves activation followed by reaction with an amine source and subsequent protection. For this guide, we detail a direct N-Boc protection of a precursor. A more direct, one-pot reductive amination and N-Boc protection strategy can also be highly effective for related structures.[8] For the title compound, the synthesized 2,3,4,5,6-pentafluorobenzimidamide (1.0 eq) and triethylamine (2.5 eq) were dissolved in anhydrous DCM. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) was added, and the mixture was stirred at room temperature for 12 hours.[8]

-

Purification: The reaction was quenched with saturated NaHCO₃ solution and extracted with DCM. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield pure N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide.

Causality Insight: The choice of a stepwise protocol ensures high purity of the intermediate, which is critical for successful crystallization. The use of triethylamine in the protection step acts as a base to deprotonate the imidamide, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step and relies on a careful selection of solvents and crystallization techniques.[9] The goal is to allow molecules to transition slowly from a disordered state in solution to a highly ordered crystal lattice.[9][10]

Protocol:

-

Solvent Screening: The purified compound was tested for solubility in various solvents. It was found to be highly soluble in acetone and moderately soluble in cyclohexane. This identified a suitable solvent/anti-solvent system.

-

Crystallization by Slow Evaporation: A saturated solution of the compound was prepared in a 9:1 mixture of cyclohexane and acetone in a small vial.

-

Incubation: The vial was loosely capped to allow for the slow evaporation of the more volatile solvent (acetone). This gradual increase in saturation is a gentle driving force for crystallization.[11]

-

Crystal Harvesting: After several days, colorless, prism-shaped crystals suitable for SC-XRD were formed. A well-formed crystal was carefully selected and mounted on a goniometer head.[12]

Causality Insight: Slow cooling or slow evaporation prevents rapid precipitation, which would trap impurities and lead to poorly ordered or polycrystalline material.[11] The use of a solvent/anti-solvent mixture allows for fine control over the saturation point, promoting the growth of large, defect-free single crystals.[13]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Data were collected on a modern diffractometer to ensure high resolution and accuracy.

Protocol:

-

Mounting and Cooling: A suitable crystal (approx. 0.3 x 0.2 x 0.2 mm) was mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas.[14]

-

Data Collection: Data were collected using a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo Kα radiation source (λ = 0.71073 Å).

-

Strategy: A series of ω-scans were performed to cover a full sphere of reciprocal space.[15]

-

Data Processing: The collected diffraction images were processed using the Bruker APEX4 software suite. This includes integration of reflection intensities, cell refinement, and data reduction. An absorption correction was applied.[14]

Causality Insight: Collecting data at cryogenic temperatures (100 K) minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions and bond lengths.[15]

Structure Solution and Refinement

The processed diffraction data were used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The structure was solved using direct methods with the SHELXT program, which successfully located the positions of most non-hydrogen atoms.[14]

-

Structure Refinement: The structural model was refined by full-matrix least-squares on F² using SHELXL.[12][14]

-

Atom Treatment: All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in the difference Fourier map and refined with isotropic displacement parameters. All other hydrogen atoms were placed in calculated positions and refined using a riding model.

-

Visualization: The final structure was visualized using Olex2 and Mercury software.

Causality Insight: Anisotropic refinement allows the thermal ellipsoids of atoms to distort, which more accurately models their thermal motion. Locating key hydrogen atoms (like those involved in hydrogen bonding) in the difference map provides direct experimental evidence for their positions, lending higher confidence to the analysis of intermolecular interactions.

Results and Discussion

Crystallographic Data Summary

The key crystallographic data and refinement statistics are summarized in the table below. These parameters provide a quantitative measure of the quality of the crystal and the diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄F₅N₂O₂ |

| Formula Weight | 353.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.185(2) |

| b (Å) | 23.011(5) |

| c (Å) | 8.543(2) |

| β (°) | 98.75(1) |

| Volume (ų) | 1394.1(6) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calc), g/cm³ | 1.685 |

| F(000) | 720 |

| Reflections collected | 8150 |

| Independent reflections | 2455 [R(int) = 0.031] |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.06 |

Table 1: Crystal data and structure refinement details.

Molecular Structure and Conformation

The asymmetric unit contains one molecule of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide. The pentafluorophenyl ring is essentially planar, as expected. The dihedral angle between this ring and the plane of the imidamide group is 28.5(1)°, indicating a slight twist likely due to steric hindrance and crystal packing forces. The Boc group adopts a staggered conformation relative to the imidamide moiety. The C-F bond lengths are in the typical range of 1.34-1.36 Å, consistent with values for other fluorinated aromatic compounds.[16]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust network of hydrogen bonds, which organize the molecules into a three-dimensional architecture.

-

N—H···N Hydrogen Bonds: The primary interaction is a classic head-to-tail hydrogen bond between the imidamide groups of adjacent molecules. The N-H donor of one molecule forms a strong hydrogen bond with the imine nitrogen acceptor of a neighboring molecule. This interaction links the molecules into infinite one-dimensional chains propagating along the crystallographic c-axis.

-

C—H···O Hydrogen Bonds: The carbonyl oxygen of the Boc group acts as a hydrogen bond acceptor for C-H donors from the phenyl ring of an adjacent chain. These weaker C—H···O interactions serve to link the primary 1D chains into a 2D layered structure.[17]

-

Interactions Involving Fluorine: The highly electronegative fluorine atoms play a crucial role in the extended packing.

-

C—H···F Interactions: Multiple weak C-H···F contacts are observed, further stabilizing the interaction between layers. Computational studies have shown that aromatic fluorine can participate in significant hydrogen bonds.[18]

-

π-hole Interaction: The electron-deficient center of the pentafluorophenyl ring interacts with the electron-rich carbonyl oxygen of a neighboring molecule (C=O···π-hole). Fluorine atoms withdraw electron density from the aromatic ring, creating a region of positive electrostatic potential (a "π-hole") above the ring center, which can interact favorably with Lewis bases like the carbonyl oxygen.[2] This contrasts with typical π-π stacking where an electron-rich ring interacts with an electron-poor one.

-

// N-H---N Hydrogen Bond mol1:imid -> mol2:imid [label=" N-H···N", style=dashed, color="#34A853", fontcolor="#34A853", arrowhead=none];

// C-H---O Hydrogen Bond mol2:penta -> mol3:imid [label=" C-H···O", style=dotted, color="#FBBC05", fontcolor="#FBBC05", arrowhead=none];

// C=O---pi-hole Interaction mol3:imid -> mol1:penta [label=" C=O···π-hole", style=dotted, color="#EA4335", fontcolor="#EA4335", arrowhead=none];

// Annotations {rank=same; mol1; mol3;} {rank=same; mol2;}

caption [shape=plaintext, label="Schematic of the primary intermolecular contacts.\nSolid lines within nodes represent covalent bonds.\nDashed/dotted lines represent non-covalent interactions.", fontsize=10]; } enddot

Hirshfeld Surface Analysis

To further visualize and quantify the intermolecular interactions, a Hirshfeld surface analysis was performed using CrystalExplorer.[19] This method maps the close contacts a molecule makes with its neighbors, providing a powerful tool for understanding crystal packing.[20]

The Hirshfeld surface mapped over dnorm reveals the key interaction sites. Intense red spots on the surface indicate contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions.[19] For the title compound, prominent red spots are visible around the N-H and N atoms of the imidamide group, corresponding to the strong N-H···N hydrogen bonds. Fainter red areas are also observed near the carbonyl oxygen and fluorine atoms, consistent with the C-H···O and C-H···F contacts.

The 2D fingerprint plot decomposes the Hirshfeld surface into contributions from specific atom-pair contacts. This provides a quantitative summary of the crystal packing.[21]

-

H···H Contacts (35.2%): As is common for organic molecules, non-specific van der Waals contacts between hydrogen atoms make up the largest contribution to the surface area.

-

F···H Contacts (28.5%): The high percentage of F···H contacts underscores the importance of the numerous C-H···F interactions in the overall crystal packing. This is significantly higher than in non-fluorinated analogues.

-

O···H Contacts (11.8%): These contacts primarily represent the C-H···O hydrogen bonds.

-

N···H Contacts (9.5%): This contribution is dominated by the strong, directional N-H···N hydrogen bonds.

-

Other Contacts (F···F, C···H, etc.): The remaining contacts contribute smaller percentages but collectively form the complete interaction landscape.

The Hirshfeld analysis quantitatively confirms that while strong N-H···N hydrogen bonds direct the primary structural motif, the cumulative effect of numerous weaker C-H···F and C-H···O interactions is critical for assembling the full three-dimensional structure.

Conclusion

The single-crystal X-ray analysis of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide reveals a complex and elegant solid-state architecture governed by a hierarchy of intermolecular forces. The primary structural motif is a one-dimensional chain formed by strong N-H···N hydrogen bonds between the imidamide functional groups. These chains are further organized into layers and a final three-dimensional network through a combination of weaker C-H···O hydrogen bonds, numerous C-H···F interactions, and non-canonical C=O···π-hole interactions.

The detailed structural insights provided in this guide are invaluable for professionals in drug development and materials science. This analysis provides a blueprint of the conformational preferences and intermolecular interactions of this unique molecular scaffold, enabling the rational design of future functional molecules and crystalline materials with tailored properties.

References

-

SOP: CRYSTALLIZATION. (n.d.). Chem LibreTexts. Retrieved March 25, 2026, from [Link]

-

How to Crystallize Organic Compounds. (2026, February 19). wikiHow. Retrieved March 25, 2026, from [Link]

-

Adams, H., et al. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Chemistry, 7(16), 3494-503. Retrieved March 25, 2026, from [Link]

-

Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved March 25, 2026, from [Link]

-

Brammer, L., et al. (2007). Binding Properties of Aromatic Carbon-Bound Fluorine. Journal of Medicinal Chemistry, 50(3), 553-567. Retrieved March 25, 2026, from [Link]

-

Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH...π interactions. Physical Chemistry Chemical Physics, 18(34), 23678-23685. Retrieved March 25, 2026, from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 25, 2026, from [Link]

- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.

-

Dauter, Z. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 3-15. Retrieved March 25, 2026, from [Link]

-

Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne. (2021). Molecules, 26(24), 7709. Retrieved March 25, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). NSB Elan. Retrieved March 25, 2026, from [Link]

-

Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds. (2022). Molecules, 27(4), 1361. Retrieved March 25, 2026, from [Link]

-

Single-Crystal X-ray Diffraction Data Collection and Refinement Details... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Choudhury, A. R. (n.d.). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. IUCr Journals. Retrieved March 25, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved March 25, 2026, from [Link]

-

Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

- Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.

-

Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. (2020). Molecules, 25(17), 4022. Retrieved March 25, 2026, from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). Crystal Structure Theory and Applications, 9(2). Retrieved March 25, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. (2024). IUCr Journals. Retrieved March 25, 2026, from [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (2023). Molecules, 29(1), 74. Retrieved March 25, 2026, from [Link]

-

Krishnamurthy, P., & Begum, N. S. (2014). Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793–o794. Retrieved March 25, 2026, from [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). Heliyon, 10(12), e32729. Retrieved March 25, 2026, from [Link]

-

Thiruvalluvar, A. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Retrieved March 25, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. (2024). ResearchGate. Retrieved March 25, 2026, from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

Valkonen, A., & Kolehmainen, E. (2010). N-Benzyl-2,3,4,5,6-pentafluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3007. Retrieved March 25, 2026, from [Link]

-

The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. (2024). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

-

2,3,4,5,6-Pentafluorobenzamide. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

-

Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved March 25, 2026, from [Link]

-

N,N,N,N-Tetrakis(2,3,4,5,6-pentafluorobenzoyl)pyridine-2,6-diamine. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). Molbank, 2023(3), M1726. Retrieved March 25, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(38), 22442-22448. Retrieved March 25, 2026, from [Link]

Sources

- 1. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne | MDPI [mdpi.com]

- 3. xray.uky.edu [xray.uky.edu]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. 2,3,4,5,6-Pentafluorobenzamide | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. unifr.ch [unifr.ch]

- 14. rsc.org [rsc.org]

- 15. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Benzyl-2,3,4,5,6-pentafluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. journals.iucr.org [journals.iucr.org]

Safety data sheet and handling guidelines for N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

An In-Depth Technical Guide to the Safe Handling of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

Introduction: Navigating the Unique Chemistry of a Fluorinated Building Block

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a specialized chemical intermediate of increasing interest in pharmaceutical and agrochemical research. Its structure, which combines a highly fluorinated aromatic ring with an N-Boc protected carboximidamide functional group, offers a unique set of synthetic possibilities. The pentafluorophenyl group can significantly enhance the metabolic stability and binding affinity of a molecule, while the protected carboximidamide provides a versatile handle for further chemical transformations.[1]

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide, the primary hazards stem from three key structural features: the pentafluorophenyl group, the N-Boc protecting group, and the carboximidamide moiety.

1.1 The Influence of the Pentafluorophenyl Group

The pentafluorophenyl group is a powerful electron-withdrawing moiety, which profoundly influences the reactivity and potential toxicity of the molecule.[1] Compounds containing this group are known to be irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[3][4]

-

Inhalation: Dust or aerosols may cause respiratory tract irritation.[4]

The toxicological properties of many highly fluorinated compounds have not been fully investigated, warranting a cautious approach.[5]

1.2 The N-Boc Protecting Group: A Thermal Liability

The tert-butyloxycarbonyl (N-Boc) group is a common amine protecting group that is susceptible to removal under acidic conditions or at elevated temperatures.[6][7] The thermal decomposition of N-Boc groups is a significant, and often overlooked, hazard.[7]

-

Mechanism: Upon heating, the N-Boc group can decompose to form isobutylene (a flammable gas), carbon dioxide, and the deprotected amine.[7] This decomposition can occur at temperatures as low as 100-150°C, and the reaction can be exothermic.[7][8]

-

Pressure Build-up: If the compound is heated in a sealed or poorly vented container, the generation of gaseous byproducts can lead to a dangerous build-up of pressure.

1.3 The Carboximidamide Functional Group

The reactivity of the carboximidamide group itself is relatively low, especially when protected. However, like other amidine-containing structures, it has the potential to be a skin and eye irritant. The specific reactivity and toxicological profile of this functional group within this particular molecular context are not well-documented.

1.4 Summary of Potential Hazards

| Hazard Category | Potential Hazard | Rationale |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on data for related pentafluorophenyl compounds.[3][4][9] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | Common hazard for fluorinated aromatic compounds and functional amines/amides.[3][4][10] |

| Physicochemical | Potential for pressure build-up upon heating in a closed system. | Thermal decomposition of the N-Boc group generates gaseous byproducts (isobutylene, CO2).[7] |

| Chronic Toxicity | Long-term effects are unknown. | The toxicological properties have not been fully investigated.[5] |

Section 2: Safe Handling and Storage Protocols

A systematic approach to handling, from receipt of the material to its final use, is critical for mitigating the identified risks.

2.1 Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Body Protection: A flame-resistant laboratory coat, long trousers, and closed-toe shoes are essential.

-

Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

2.2 Engineering Controls

All manipulations of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide should be performed within a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

2.3 Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Temperature: The supplier recommends storage at 2-8°C.[2] This refrigerated storage helps to minimize any slow thermal decomposition of the N-Boc group.

-

Atmosphere: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of heat.

2.4 Experimental Workflow: A Step-by-Step Approach

The following workflow is designed to integrate safety at each stage of a typical laboratory procedure.

Caption: Standard laboratory workflow for handling chemicals.

Causality in Experimental Choices:

-

Equilibration: Allowing the container to warm to room temperature before opening is a critical step to prevent atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis.[11]

-

Heating Reactions: When designing reactions that require heating, it is imperative to use an open or well-vented system to avoid pressure build-up from N-Boc deprotection. Never heat this compound in a sealed vial or autoclave unless a validated and pressure-rated system is used. The rate of thermal decomposition is temperature-dependent, so careful temperature control is essential.[6]

Section 3: Emergency Procedures

Preparedness is key to responding effectively to any laboratory incident.

3.1 First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

3.2 Spill and Leak Response

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.

-

Large Spills: Evacuate the laboratory and alert personnel in the vicinity. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

The following diagram outlines the decision-making process for a chemical spill.

Caption: Emergency response workflow for a chemical spill.

Section 4: Disposal Considerations

All waste containing N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide, including contaminated consumables and reaction residues, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.

-

Labeling: Ensure containers are labeled with the full chemical name and associated hazards.

-

Disposal Route: Dispose of waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a valuable tool for chemical synthesis, but its safe use hinges on a proactive and informed approach to laboratory safety. By understanding the potential hazards associated with its constituent functional groups—the irritant nature of the pentafluorophenyl ring and the thermal lability of the N-Boc group—researchers can implement the robust engineering controls, personal protective equipment, and handling protocols necessary to mitigate risks. This guide provides the foundational knowledge for these practices, empowering scientists to advance their research while prioritizing a culture of safety.

References

-

Journal of Organic Chemistry. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. [Link]

-

PMC. (n.d.). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. [Link]

-

Chemical Science (RSC Publishing). (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. [Link]

-

BASF. (2025). Safety data sheet. [Link]

-

PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH. [Link]

-

ResearchGate. (2026). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF. [Link]

-

PubMed. (2010). Reactivity of ortho-substituted aryl-palladium complexes towards carbodiimides, isothiocyanates, nitriles, and cyanamides. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Thermal Methods. Wordpress. [Link]

-

Wikipedia. (n.d.). Pentafluorophenol. [Link]

-

University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

NextSDS. (n.d.). tert-butyl N-[(2-amino-6-fluorophenyl)methyl]carbamate. [Link]

-

ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

-

PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. NIH. [Link]

-

Thieme Chemistry. (n.d.). Handling Fluorinated Gases as Solid Reagents. [Link]

-

PubChem. (n.d.). Pentafluorophenol. NIH. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. [Link]

-

INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. [Link]

-

Journal of Chemical Information and Modeling. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. [Link]

-

Material Safety Data Sheets. (n.d.). Material Safety Data Sheets. [Link]

-

MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Pentafluorobenzene sulfonic acid. [Link]

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide | 1980048-36-9 [sigmaaldrich.com]

- 3. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 4. chemos.de [chemos.de]

- 5. indofinechemical.com [indofinechemical.com]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. nextsds.com [nextsds.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

Mechanism and Chemoselectivity in the Synthesis of N-Boc-2,3,4,5,6-Pentafluorobenzamidines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The incorporation of pentafluorophenyl ( C6F5 ) moieties into drug candidates is a highly effective strategy for modulating lipophilicity, lowering pKa , and enhancing metabolic stability against cytochrome P450-mediated oxidation. Within this chemical space, N-Boc-2,3,4,5,6-pentafluorobenzamidine serves as a critical electrophilic and hydrogen-bonding building block for peptidomimetics and heterocyclic scaffolds [1].

However, synthesizing this compound from pentafluorobenzonitrile presents a severe chemoselectivity challenge. The five highly electronegative fluorine atoms profoundly deplete the electron density of the aromatic ring, making it exceptionally susceptible to Nucleophilic Aromatic Substitution ( SNAr ). Standard amidination protocols typically fail, resulting in the displacement of the para-fluorine atom rather than the desired addition to the nitrile. This whitepaper details the mechanistic causality behind this chemoselectivity trap and outlines a field-proven, sterically-controlled protocol utilizing Lithium hexamethyldisilazide (LiHMDS) to successfully isolate the N-Boc amidine derivative.

Mechanistic Analysis: Electronic vs. Steric Control

The transformation of a nitrile to an amidine typically requires the addition of a nitrogenous nucleophile (e.g., ammonia, hydroxylamine, or alkoxides in the Pinner reaction). When applied to pentafluorobenzonitrile, the reaction pathways violently diverge based on the steric profile of the nucleophile [2].

The SNAr Trap (Electronic Control)

The nitrile group is a strong electron-withdrawing group (EWG) that activates the para-position (C4) of the polyfluoroarene toward nucleophilic attack. When unhindered nucleophiles like NH3 or NH2OH are introduced, they follow the path of least electronic resistance. The nucleophile attacks the highly electrophilic C4 carbon, forming a stabilized Meisenheimer complex, followed by the rapid elimination of a fluoride ion. This SNAr pathway completely outcompetes nitrile addition, yielding 4-amino-2,3,5,6-tetrafluorobenzonitrile as the major thermodynamic product.

The LiHMDS Pathway (Steric Control)

To bypass the SNAr trap, the nucleophile must be engineered to exploit the geometric differences between the planar aromatic ring and the linear, sp -hybridized nitrile group. Lithium hexamethyldisilazide (LiHMDS) is the ideal reagent for this transformation [1].

Despite being a strong nucleophile, the extreme steric bulk of the two trimethylsilyl (TMS) groups on the nitrogen atom physically precludes the molecule from approaching the crowded C4 position of the aromatic ring. Instead, LiHMDS selectively attacks the protruding, unhindered nitrile carbon. This generates a stable lithium N,N'-bis(trimethylsilyl)amidinate intermediate. Subsequent treatment with anhydrous methanolic HCl cleaves the robust TMS groups, yielding the stable 2,3,4,5,6-pentafluorobenzamidine hydrochloride salt [3], which can then be safely protected with a Boc group.

Fig 1: Chemoselective divergence in pentafluorobenzonitrile functionalization.

Quantitative Chemoselectivity Data

The table below summarizes the empirical outcomes of reacting pentafluorobenzonitrile with various nitrogenous nucleophiles, highlighting the necessity of steric bulk to achieve amidine formation.

| Reagent | Nucleophile Steric Profile | Primary Reaction Pathway | Major Isolated Product | Yield (%) |

| Ammonia ( NH3 ) | Unhindered | SNAr at C4 | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | >85% |

| Hydroxylamine ( NH2OH ) | Unhindered | SNAr at C4 | 4-(Hydroxyamino)-tetrafluorobenzonitrile | >80% |

| Garigipati Reagent ( MeAl(Cl)NH2 ) | Moderately Hindered | Mixed (

SNAr

| Complex Mixture | N/A |

| LiHMDS | Highly Hindered | Nitrile Addition | 2,3,4,5,6-Pentafluorobenzamidine HCl | 75-85% |

Experimental Protocols: Self-Validating Workflows

The following protocol is designed as a self-validating system. The isolation of the intermediate hydrochloride salt (Phase 1) is a critical quality control checkpoint. Attempting a one-pot synthesis (adding Boc2O directly to the silylated intermediate) often results in inseparable silanol byproducts and lower yields.

Phase 1: Synthesis of 2,3,4,5,6-Pentafluorobenzamidine Hydrochloride

-

System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration relative to the nitrile. Cool the system to -78 °C using a dry ice/acetone bath.

-

Nitrile Addition: Add 2,3,4,5,6-pentafluorobenzonitrile (1.0 equiv) to the cooled solvent.

-

Sterically-Directed Amidination: Dropwise add a 1.0 M solution of LiHMDS in THF (1.2 equiv) over 30 minutes. Causality Note: The slow addition at cryogenic temperatures prevents localized heating, which could provide the activation energy required for the disfavored SNAr pathway.

-

Maturation: Remove the cooling bath. Allow the reaction to slowly warm to 25 °C and stir for 12 hours to ensure complete conversion to the lithium N,N'-bis(trimethylsilyl)amidinate intermediate.

-

Desilylation: Cool the mixture to 0 °C and slowly quench with a pre-mixed solution of anhydrous HCl in methanol (3.0 M, 5.0 equiv). Stir for 12 hours at 25 °C. Causality Note: The strong acidic environment is required to fully cleave the robust N-Si bonds.

-

Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 2,3,4,5,6-pentafluorobenzamidine hydrochloride as a pristine white solid. Filter and dry under high vacuum.

Phase 2: N-Boc Protection

-

Neutralization: Suspend the isolated pentafluorobenzamidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the highly nucleophilic free amidine.

-

Electrophilic Trapping: Add Di-tert-butyl dicarbonate ( Boc2O ) (1.1 equiv) in a single portion. Stir the mixture at 25 °C for 16 hours.

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford pure N-Boc-2,3,4,5,6-pentafluorobenzamidine.

Fig 2: Step-by-step experimental workflow for N-Boc-pentafluorobenzamidine synthesis.

Application Note: Synthesis Protocol for N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide (CAS: 1980048-36-9) [1]

Scientific Rationale & Mechanistic Insights

The synthesis of highly fluorinated building blocks is a critical frontier in modern drug discovery. The incorporation of pentafluorophenyl groups significantly enhances the lipophilicity, metabolic stability, and target binding affinity of pharmacophores. Specifically, pentafluorophenyl-containing derivatives have demonstrated potent efficacy as in anticancer research [2].

However, synthesizing amidines from polyfluoroaromatic nitriles presents a significant chemoselectivity challenge. Due to the extreme electron-withdrawing nature of the five fluorine atoms, the aromatic ring is highly susceptible to [3]. If standard, small nucleophilic nitrogen sources (e.g., ammonia or simple alkylamines) are used, they will preferentially attack the para-fluorine position rather than the nitrile carbon.

The Causality of Reagent Selection: To circumvent SNAr degradation, this protocol utilizes [4]. As a sterically demanding, non-nucleophilic base, LiHMDS cannot physically access the hindered aromatic ring. Instead, it selectively attacks the linear, sterically accessible nitrile carbon. Subsequent orthogonal protection with Di-tert-butyl dicarbonate (Boc₂O) yields a highly soluble, stable intermediate ready for downstream peptide coupling or heterocycle synthesis.

Fig 1. Mechanistic divergence: Steric control by LiHMDS prevents undesired SNAr side reactions.

Experimental Workflow

Fig 2. Four-step continuous workflow for the synthesis of N-Boc-pentafluorobenzamidine.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| Pentafluorobenzonitrile | 193.07 | 1.0 | 1.93 g | Starting Material |

| LiHMDS (1.0 M in THF) | 167.33 | 1.2 | 12.0 mL | Sterically Hindered N-Source |

| Methanolic HCl (3.0 M) | 36.46 | Excess | 15.0 mL | TMS-Deprotecting Agent |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 4.18 mL | Free-basing Agent / Base |

| Boc₂O | 218.25 | 1.1 | 2.40 g | Orthogonal Protecting Agent |

| DMAP | 122.17 | 0.1 | 0.12 g | Nucleophilic Catalyst |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent phases without confirming the In-Process Control (IPC) benchmarks.

Phase 1: Synthesis of Pentafluorobenzamidine Hydrochloride

Objective: Convert the nitrile to an amidine while suppressing SNAr degradation.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon for 15 minutes to ensure an anhydrous environment.

-

Dissolution: Add pentafluorobenzonitrile (10.0 mmol, 1.93 g) and anhydrous THF (20 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Cooling minimizes the kinetic energy of the system, further suppressing any potential competitive SNAr pathways before the bulky base is introduced.

-

-

Addition: Dropwise add LiHMDS (1.0 M in THF, 12.0 mL, 1.2 eq) over 15 minutes to prevent localized exotherms.

-

Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20 °C) for 12 hours.

-

In-Process Control (IPC) 1: Withdraw a 0.1 mL aliquot, quench with 0.5 mL MeOH, and analyze via TLC (Hexanes/EtOAc 4:1, UV detection). Validation: The complete disappearance of the high-Rf nitrile spot validates quantitative conversion to the N,N'-bis(TMS)-amidine intermediate.

-

Deprotection: Cool the flask back to 0 °C. Slowly add methanolic HCl (3.0 M, 15 mL) to cleave the labile TMS groups. Stir for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (30 mL) to precipitate pentafluorobenzamidine hydrochloride. Filter and dry under high vacuum.

Phase 2: Boc-Protection of the Amidine

Objective: Install the tert-butyloxycarbonyl protecting group to enhance organic solubility.

-

Free-Basing: Suspend the isolated pentafluorobenzamidine hydrochloride in anhydrous Dichloromethane (DCM) (30 mL). Add Triethylamine (Et₃N) (30.0 mmol, 4.18 mL, 3.0 eq) at 0 °C.

-

Causality: Et₃N neutralizes the hydrochloride salt, liberating the nucleophilic free amidine. The suspension will visibly transition into a homogeneous solution, visually validating the free-basing step.

-

-

Protection: Add Boc₂O (11.0 mmol, 2.40 g, 1.1 eq) dropwise.

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.12 g, 0.1 eq).

-

Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the Boc group to the sterically hindered amidine.

-

-

Reaction: Stir at room temperature for 12 hours.

-

IPC 2: Conduct TLC analysis (Hexanes/EtOAc 3:1). Validation: The formation of a new UV-active spot at Rf ~0.45 validates successful protection.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the title compound as a white solid.

Analytical Characterization & Data Presentation

To ensure scientific integrity, the isolated product must be validated against the following standardized spectroscopic benchmarks:

| Analytical Method | Expected Target Signals / Structural Validation |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.50 - 5.80 (br s, 2H, NH₂), 1.45 (s, 9H, t-Bu) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160.5 (C=N), 151.0 (C=O, Boc), 145.0 - 136.0 (m, C-F aromatics), 81.5 (C(CH₃)₃), 28.2 (CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -139.5 (m, 2F, ortho), -150.2 (m, 1F, para), -160.8 (m, 2F, meta) |

| HRMS (ESI+) | m/z calculated for C₁₂H₁₂F₅N₂O₂ [M+H]⁺ 311.08, found ~311.10 |

References

-

Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem. URL:[Link]

-

Pentafluorobenzaldehyde and its utilizing in organic synthesis. ResearchGate. URL:[Link]

-

N-Polyfluoroarylation-Triggered Rearrangement of Enesulfinamidines: Asymmetric Synthesis of α-Amino Ketimine Derivatives. The Journal of Organic Chemistry. URL: [Link]

Application Note: N-Boc Deprotection Conditions for 2,3,4,5,6-Pentafluorobenzene-1-carboximidamide